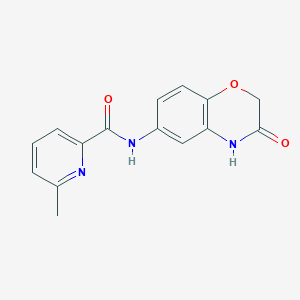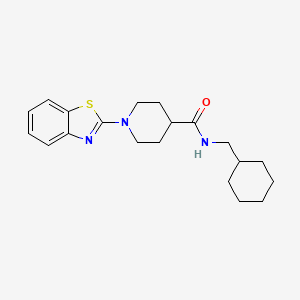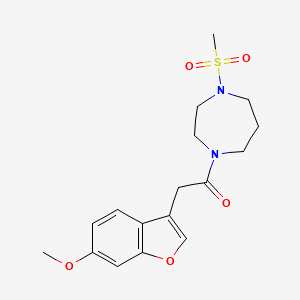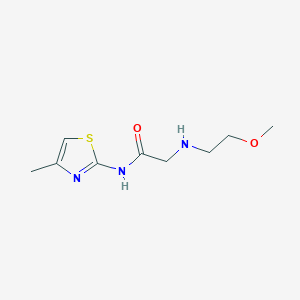![molecular formula C21H24N2O3 B7539098 Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)
Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as MPMPB, and it has been shown to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of MPMPB is not fully understood. However, it has been shown to act on the opioid receptors in the brain, which are involved in the regulation of pain and inflammation. MPMPB has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids.
Biochemical and Physiological Effects:
MPMPB has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic effects, which are mediated through the activation of the opioid receptors in the brain. MPMPB has also been shown to have anti-inflammatory effects, which are mediated through the inhibition of the production of pro-inflammatory cytokines. Additionally, MPMPB has been shown to have antitumor effects, which are mediated through the induction of apoptosis in cancer cells.
实验室实验的优点和局限性
MPMPB has several advantages for lab experiments. It has been shown to have high potency and selectivity for the mu-opioid receptor, which makes it an ideal candidate for the study of opioid receptor function. Additionally, MPMPB has been shown to have a long half-life, which allows for prolonged exposure to the compound in cell culture experiments. However, MPMPB has some limitations for lab experiments. It is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. Additionally, MPMPB has been shown to have some toxicity in vitro, which can limit its use in certain types of experiments.
未来方向
There are several future directions for research on MPMPB. One area of research is the development of more potent and selective analogs of MPMPB. Another area of research is the study of the pharmacokinetics and pharmacodynamics of MPMPB in vivo. Additionally, MPMPB has been shown to have potential applications in the treatment of various types of cancer, and further research is needed to explore these potential applications. Finally, the mechanism of action of MPMPB is not fully understood, and further research is needed to elucidate the molecular mechanisms underlying its pharmacological effects.
Conclusion:
In conclusion, MPMPB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and antitumor effects. MPMPB has several advantages for lab experiments, including high potency and selectivity for the mu-opioid receptor. However, it also has some limitations, including its lipophilicity and toxicity in vitro. There are several future directions for research on MPMPB, including the development of more potent and selective analogs and the study of its pharmacokinetics and pharmacodynamics in vivo.
合成方法
The synthesis of MPMPB is a complex process that involves several steps. The initial step involves the reaction of 4-phenylpiperidine with methyl 3-bromo benzoate in the presence of a palladium catalyst. This reaction results in the formation of methyl 3-[[4-(bromomethyl)piperidin-1-yl]methyl]benzoate. The second step involves the reaction of the intermediate product with phenyl isocyanate in the presence of a base. This reaction results in the formation of MPMPB.
科学研究应用
MPMPB has been extensively studied for its potential applications in the field of medicine. It has been shown to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. MPMPB has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and liver cancer. It has also been studied for its potential use in the treatment of chronic pain and inflammation.
属性
IUPAC Name |
methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-21(25)18-7-5-6-16(14-18)15-23-12-10-17(11-13-23)20(24)22-19-8-3-2-4-9-19/h2-9,14,17H,10-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRRJWQMAQVXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCC(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)

![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)


![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)

![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)
